Resorcinol, 5-methyl-2,4,6-tribromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resorcinol, 5-methyl-2,4,6-tribromo- is a brominated derivative of resorcinol, a dihydroxybenzene compound This compound is characterized by the presence of three bromine atoms and a methyl group attached to the resorcinol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Resorcinol, 5-methyl-2,4,6-tribromo- typically involves the bromination of resorcinol. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to resorcinol in large reactors, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Resorcinol, 5-methyl-2,4,6-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of de-brominated resorcinol derivatives.
Substitution: Formation of substituted resorcinol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Resorcinol, 5-methyl-2,4,6-tribromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of Resorcinol, 5-methyl-2,4,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions are mediated through the bromine atoms and hydroxyl groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromoresorcinol: Similar structure but lacks the methyl group.
2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether: Another brominated resorcinol derivative with different functional groups
Uniqueness
Resorcinol, 5-methyl-2,4,6-tribromo- is unique due to the presence of both a methyl group and three bromine atoms, which confer distinct chemical properties and reactivity compared to other brominated resorcinol derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
3163-24-4 |
---|---|
Molekularformel |
C7H5Br3O2 |
Molekulargewicht |
360.82 g/mol |
IUPAC-Name |
2,4,6-tribromo-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3 |
InChI-Schlüssel |
LGNJOSCBEAIVNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.